molecular formula C11H12N2O2 B3021311 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-33-8

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3021311
CAS No.: 70705-33-8
M. Wt: 204.22 g/mol
InChI Key: AVYYNZWWGNNXRW-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can be carried out under ambient, aqueous, and metal-free conditions . This method is efficient and environmentally friendly, providing high yields in a short time.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are typically carried out in the presence of a base and under reflux conditions . The resulting products can be further functionalized through various catalytic processes, including metal-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical to the survival of pathogens or cancer cells. The exact pathways can vary depending on the specific application, but common targets include DNA gyrase in bacteria and kinases in cancer cells .

Comparison with Similar Compounds

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYNZWWGNNXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357683
Record name ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70705-33-8
Record name ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

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